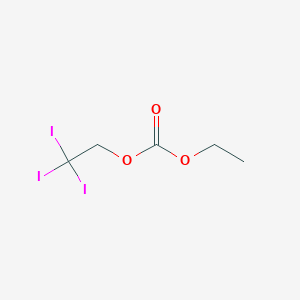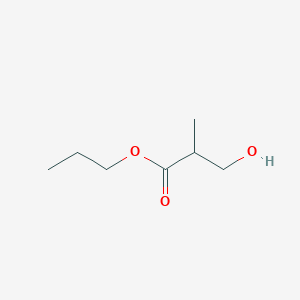
3,3'-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one) is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The structure of this compound features two benzopyran moieties connected by a phenylene bridge, with methoxy groups at the 7-position of each benzopyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one) typically involves the Ullmann coupling reaction. This reaction is carried out by reacting N,N’-diphenylbenzene-1,4-diamine with bromo-7-ethoxy-4-methylcoumarin in the presence of a copper catalyst (CuCl) and 1,10-phenanthroline . The reaction mixture is refluxed in dichlorobenzene at 170°C under a nitrogen atmosphere for 18 hours. After completion, the product is isolated and purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Ullmann coupling reaction is a scalable and efficient method that can be adapted for large-scale synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
3,3’-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of optoelectronic devices due to its excellent optical properties.
Mecanismo De Acción
The mechanism of action of 3,3’-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one) involves its interaction with specific molecular targets and pathways. The compound’s benzopyran moieties can interact with enzymes and receptors, modulating their activity. The methoxy groups enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-2H-1-benzopyran-2-one: A simpler benzopyran derivative with similar optical properties.
3,3’-(Arylmethylene)bis(4-methoxy-3,1-phenylene)dipyridine: A related compound used in Suzuki–Miyaura cross-coupling reactions.
1,1’-(1,4-Biphenylene)bis(3-aryl-5-phenylformazans): Another bis-compound with applications in organic synthesis.
Uniqueness
3,3’-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one) is unique due to its dual benzopyran structure connected by a phenylene bridge, which imparts distinct optical and biological properties. The presence of methoxy groups further enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
191168-38-4 |
|---|---|
Fórmula molecular |
C26H18O6 |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
7-methoxy-3-[4-(7-methoxy-2-oxochromen-3-yl)phenyl]chromen-2-one |
InChI |
InChI=1S/C26H18O6/c1-29-19-9-7-17-11-21(25(27)31-23(17)13-19)15-3-5-16(6-4-15)22-12-18-8-10-20(30-2)14-24(18)32-26(22)28/h3-14H,1-2H3 |
Clave InChI |
QDCMUUHXRIWBRE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C4=CC5=C(C=C(C=C5)OC)OC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


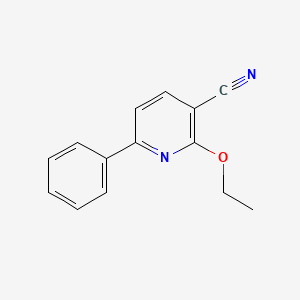

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)
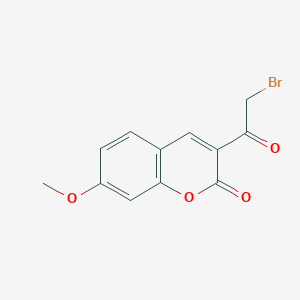
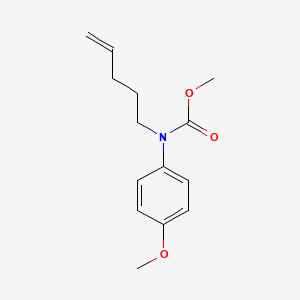
![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)

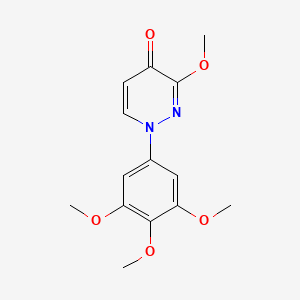
![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)

